![molecular formula C13H9Cl2FO3S B1417244 4-((2-Chloro-4-fluorobenzyl)oxy)benzene-1-sulfonyl chloride CAS No. 1036509-25-7](/img/structure/B1417244.png)
4-((2-Chloro-4-fluorobenzyl)oxy)benzene-1-sulfonyl chloride
Overview
Description
“4-((2-Chloro-4-fluorobenzyl)oxy)benzene-1-sulfonyl chloride” is a chemical compound with the linear formula C13H9O3Cl2S1F1 . It is related to 4-Fluorobenzenesulfonyl Chloride, which is used as an activating agent for the covalent attachment of biological substances to a variety of solid supports .
Molecular Structure Analysis
The molecular structure of “4-((2-Chloro-4-fluorobenzyl)oxy)benzene-1-sulfonyl chloride” is represented by the linear formula C13H9O3Cl2S1F1 . The exact mass of the molecule is 227.9214841 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-((2-Chloro-4-fluorobenzyl)oxy)benzene-1-sulfonyl chloride” include a molecular weight of 229.06 g/mol, a computed XLogP3-AA of 2.7, and a monoisotopic mass of 227.9214841 g/mol .Scientific Research Applications
Neurochemical Research
This compound has been used in neurochemical research, particularly in the study of epilepsy . A derivative of this compound, 4-(2-chloro-4-fluorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazol-5(4H)-one (GM-90432), has been identified as a novel anti-epileptic agent in chemically- or genetically-induced epileptic zebrafish and mouse models . The study suggests that GM-90432 exhibits biphasic neuroprotective effects via scavenging of reactive oxygen species and anti-epileptic activities .
Drug Discovery
The compound is used in the field of drug discovery . It is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers . However, Sigma-Aldrich does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .
Chemical Analysis
This compound is used in chemical analysis . For example, it has been used to develop a hollow-fiber liquid phase microextraction with in situ derivatization method coupled with HPLC-UV for the determination of metformin hydrochloride in biological fluids .
Molecular Weight Determination
The compound is used in determining molecular weight . Its molecular weight is 229.056 .
properties
IUPAC Name |
4-[(2-chloro-4-fluorophenyl)methoxy]benzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2FO3S/c14-13-7-10(16)2-1-9(13)8-19-11-3-5-12(6-4-11)20(15,17)18/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPPZHPZZWJTNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=C(C=C(C=C2)F)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2FO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50655408 | |
Record name | 4-[(2-Chloro-4-fluorophenyl)methoxy]benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50655408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-Chloro-4-fluorobenzyl)oxy)benzene-1-sulfonyl chloride | |
CAS RN |
1036509-25-7 | |
Record name | 4-[(2-Chloro-4-fluorophenyl)methoxy]benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50655408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.